molecular formula C10H19NO5 B1525067 2-{[(Tert-butoxy)carbonyl](2-methoxyethyl)amino}acetic acid CAS No. 1247171-98-7

2-{[(Tert-butoxy)carbonyl](2-methoxyethyl)amino}acetic acid

Cat. No. B1525067
M. Wt: 233.26 g/mol
InChI Key: DZQSFFPNXSRALH-UHFFFAOYSA-N
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Description

“2-{(Tert-butoxy)carbonylamino}acetic acid” is a chemical compound with the molecular formula C10H19NO5 . It has a molecular weight of 233.26 . This compound is used in various scientific research fields due to its unique structure.


Molecular Structure Analysis

The InChI code of the compound is 1S/C10H19NO5/c1-10(2,3)16-9(14)11(5-6-15-4)7-8(12)13/h5-7H2,1-4H3,(H,12,13) . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Biodegradation and Environmental Fate

"2-{(Tert-butoxy)carbonylamino}acetic acid" and related compounds demonstrate significant biodegradation potential in environmental contexts. Thornton et al. (2020) reviewed the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater, highlighting the role of microorganisms in degrading similar compounds aerobically for carbon and energy or via cometabolism (Thornton et al., 2020).

Biomass Conversion to Valuable Chemicals

The conversion of plant biomass into furan derivatives, as reviewed by Chernyshev et al. (2017), presents a sustainable pathway to produce chemicals like 2,5-furandicarboxylic acid, an important precursor for polymers, fuels, and other industrial materials. This process underscores the potential of biomass as a renewable feedstock, replacing non-renewable hydrocarbon sources (Chernyshev et al., 2017).

Sorption and Removal from Environmental Matrices

Investigations into the sorption of phenoxy herbicides, including those structurally related to "2-{(Tert-butoxy)carbonylamino}acetic acid", to soil and minerals have been critical for understanding their environmental fate. Werner et al. (2012) compiled data on soil-water distribution coefficients, providing insight into the mechanisms governing the environmental behavior of these compounds (Werner et al., 2012).

Antioxidant Properties and Applications

The study of hydroxycinnamic acids (HCAs) for their antioxidant properties, as reviewed by Razzaghi-Asl et al. (2013), reveals the structure-activity relationships critical for designing molecules with enhanced antioxidant capabilities. This research is relevant for understanding how modifications to compounds like "2-{(Tert-butoxy)carbonylamino}acetic acid" can influence their biological activity and potential applications (Razzaghi-Asl et al., 2013).

Levulinic Acid as a Drug Synthesis Platform

Levulinic acid, derived from biomass, serves as a versatile platform for synthesizing a range of value-added chemicals, including pharmaceuticals. Zhang et al. (2021) reviewed its application in drug synthesis, highlighting the potential of biomass-derived chemicals in reducing the cost and environmental impact of pharmaceutical production (Zhang et al., 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-[2-methoxyethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11(5-6-15-4)7-8(12)13/h5-7H2,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQSFFPNXSRALH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCOC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(Tert-butoxy)carbonyl](2-methoxyethyl)amino}acetic acid

CAS RN

1247171-98-7
Record name 2-{[(tert-butoxy)carbonyl](2-methoxyethyl)amino}acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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